

Spectroscopic and Synthetic Profile of Bis((3-pyridyl)methyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis((3-pyridyl)methyl)amine*

Cat. No.: *B160431*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bis((3-pyridyl)methyl)amine**, a significant molecule in coordination chemistry and pharmaceutical research. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a general synthetic protocol.

Spectroscopic Data

The structural elucidation of **Bis((3-pyridyl)methyl)amine** is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Table 1: ^1H NMR Spectroscopic Data for **Bis((3-pyridyl)methyl)amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.34-8.59	m	4H	Ar-H
7.11-7.31	m	4H	Ar-H
3.76	s	4H	CH ₂
2.24	br s	1H	NH

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for **Bis((3-pyridyl)methyl)amine**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
149.74	Ar-C
148.86	Ar-C
122.84	Ar-CH
51.76	CH ₂

Solvent: CDCl₃, Reference: TMS[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data for **Bis((3-pyridyl)methyl)amine**

Wavenumber (cm ⁻¹)	Assignment
3200-3400	N-H stretch
3000-3100	Aromatic C-H stretch
2800-3000	Aliphatic C-H stretch
1600-1650	C=N and C=C stretching (pyridine ring)
1400-1500	C=C stretching (pyridine ring)
700-800	Aromatic C-H bend

Table 4: Mass Spectrometry (MS) Data for **Bis((3-pyridyl)methyl)amine**[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
199	11	[M] ⁺
198	14	[M-H] ⁺
121	26	[M-C ₅ H ₄ N-CH ₂] ⁺
119	17	
107	22	
93	33	
92	100	
80	27	
79	7	
65	36	

Ionization Method: Electron Ionization (EI)[\[1\]](#)

Experimental Protocols

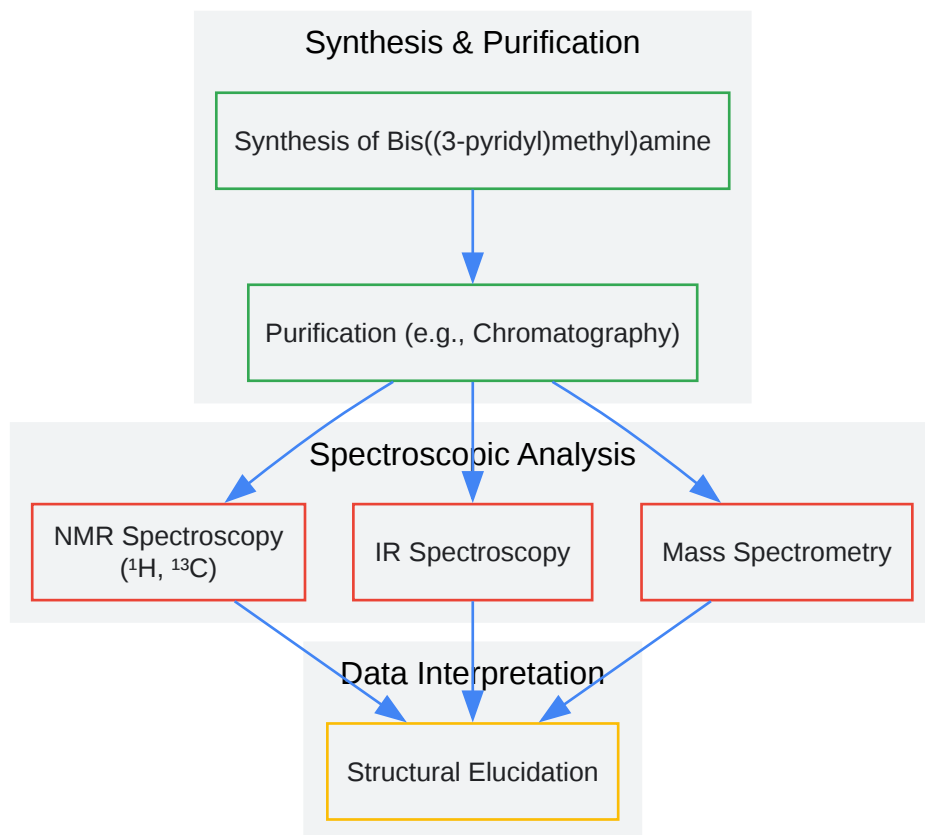
General Synthesis of **Bis((3-pyridyl)methyl)amine**

A common method for the synthesis of secondary amines like **Bis((3-pyridyl)methyl)amine** is through the reductive amination of an aldehyde with an amine. In this case, 3-pyridinecarboxaldehyde can be reacted with 3-picolylamine.

A typical procedure involves dissolving 3-picolylamine in a suitable solvent, such as methanol, followed by the addition of 3-pyridinecarboxaldehyde. The reaction mixture is stirred at room temperature to form the intermediate imine. Subsequently, a reducing agent, such as sodium borohydride, is added portion-wise to the mixture. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. rsc.org [rsc.org]

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com